molecular formula C11H17N3O2 B13635006 Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B13635006
M. Wt: 223.27 g/mol
InChI Key: VUIOYYOFNFLYGH-UHFFFAOYSA-N
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Description

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate is a chemical compound with a complex structure that includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylpyrimidine-5-carboxylic acid with ethyl chloroformate in the presence of a base to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(dimethylamino)ethyl methacrylate
  • 2-(Dimethylamino)ethyl methacrylate
  • Poly(2-(dimethylamino)ethyl methacrylate)

Uniqueness

Ethyl 2-((dimethylamino)methyl)-4-methylpyrimidine-5-carboxylate is unique due to its specific structure, which includes a pyrimidine ring with multiple functional groups. This structure allows for a wide range of chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C11H17N3O2

Molecular Weight

223.27 g/mol

IUPAC Name

ethyl 2-[(dimethylamino)methyl]-4-methylpyrimidine-5-carboxylate

InChI

InChI=1S/C11H17N3O2/c1-5-16-11(15)9-6-12-10(7-14(3)4)13-8(9)2/h6H,5,7H2,1-4H3

InChI Key

VUIOYYOFNFLYGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)CN(C)C

Origin of Product

United States

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